Ro 04-5595 hydrochloride is a potent and selective antagonist of N-methyl-D-aspartate receptors (NMDARs) that contain the GluN2B subunit [, , ]. This compound serves as a valuable tool in scientific research for investigating the role of GluN2B-containing NMDARs in various physiological and pathological processes [, , ].
The synthesis of Ro 04-5595 hydrochloride involves several chemical reactions that yield the final product. The initial steps typically include the preparation of key intermediates through standard organic synthesis techniques such as condensation reactions and cyclization processes.
Technical details reveal that Ro 04-5595 can be synthesized via a multi-step process involving:
Ro 04-5595 hydrochloride possesses a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula is typically represented as C₁₅H₁₅ClN₂O, with a molecular weight of approximately 274.75 g/mol.
Ro 04-5595 hydrochloride participates in various chemical reactions, primarily as an antagonist that inhibits the activity of NMDA receptors. Its interactions can be summarized as follows:
The mechanism of action of Ro 04-5595 hydrochloride involves its selective binding to the NR2B subunit of the NMDA receptor. This binding inhibits calcium influx into neurons, which is essential for various cellular processes including synaptic plasticity and memory formation.
Ro 04-5595 hydrochloride exhibits several notable physical and chemical properties:
Ro 04-5595 hydrochloride finds application primarily in scientific research contexts, particularly in studies related to:
The development of Ro 04-5595 hydrochloride emerged from systematic efforts by Roche Pharmaceuticals to create subtype-selective NMDA receptor antagonists during the 1990s. This research initiative was driven by the growing recognition that NMDA receptors are heteromeric complexes with distinct subunit compositions that confer different physiological and pharmacological properties [9]. Early NMDA antagonists like MK-801 (dizocilpine) and phencyclidine (PCP) targeted the receptor's ion channel pore but lacked subunit specificity, resulting in substantial psychotomimetic effects that limited their research utility [9]. Ro 04-5595 was developed through targeted molecular design to overcome these limitations by specifically interacting with the N-terminal domain (NTD) of GluN2B subunits [5].
Critical binding studies demonstrated that Ro 04-5595 binds to a distinct site overlapping with EVT-101 (a research compound) rather than the classical ifenprodil-binding site, despite both being GluN2B-selective antagonists [5]. This discovery, made through competitive binding assays in chicken embryo forebrain cultures expressing native GluN2B-containing NMDA receptors, revealed an EC₅₀ of 186 ± 32 nmol/L for Ro 04-5595 [5]. The compound's selectivity profile was systematically characterized through receptor autoradiography, which showed strong binding in GluN2B-rich brain regions (e.g., cortex, hippocampus, striatum) and minimal binding in GluN2B-sparse regions like the cerebellum [2] [5]. This regional binding pattern aligned perfectly with the known distribution of GluN2B subunits, confirming its subtype selectivity.
The pharmacological characterization of Ro 04-5595 was significantly advanced by Mutel et al. (1998), who established its binding parameters in rat brain membranes and demonstrated its high selectivity for GluN2B-containing receptors over other NMDA receptor subtypes [5]. This foundational work established Ro 04-5595 as a valuable research tool that enabled neuroscientists to probe GluN2B functions without the confounding effects of pan-NMDA receptor blockade. The historical significance of Ro 04-5595 lies in its contribution to the "subunit revolution" in NMDA receptor pharmacology, shifting the research paradigm from general NMDA blockade toward subunit-specific modulation [9].
Table 2: Evolution of NMDA Receptor Antagonists Leading to Ro 04-5595 Development
Compound Class | Representative Compound | Selectivity Profile | Research Limitations |
---|---|---|---|
Ion Channel Blockers | MK-801 | Pan-NMDA | Psychotomimetic effects, neurotoxicity |
Competitive Antagonists | CPP | Pan-NMDA | Poor brain penetration |
Early GluN2B Antagonists | Ifenprodil | Moderate GluN2B preference | Additional adrenergic activity |
Second-Generation Antagonists | Ro 04-5595 | High GluN2B specificity | Research tool only |
Ro 04-5595 hydrochloride functions as a potent and selective antagonist of GluN2B-containing NMDA receptors, exhibiting a binding affinity (Ki) of 31 nM for this specific subunit combination [2]. Its mechanism of action involves non-competitive inhibition through binding to the N-terminal domain of GluN2B subunits, which modulates receptor gating kinetics without blocking the ion channel pore [5] [9]. This binding occurs at a site that partially overlaps with EVT-101 but is distinct from the classical ifenprodil-binding site, as evidenced by differential inhibition profiles in competitive binding assays [5]. The compound's selectivity profile has been extensively validated through receptor binding studies showing rank order affinities: Ro 25-6981 > CP-101,606 > Ro 04-5595 = ifenprodil >> eliprodil > haloperidol > spermine > spermidine > MgCl₂ > CaCl₂ [5].
The functional significance of GluN2B selectivity is particularly evident in neurophysiological studies. Ro 04-5595 inhibits NMDA receptor-mediated currents specifically in brain regions with high GluN2B expression without affecting GluN2A-dominated responses [3] [8]. For instance, in ventral midbrain dopamine neurons, Ro 04-5595 effectively blocks the potentiation of NMDA currents induced by amphetamines without altering baseline NMDA receptor function [8]. This differential effect underscores its utility in isolating GluN2B-mediated components of synaptic transmission. Furthermore, unlike broad-spectrum NMDA antagonists, Ro 04-5595 administration does not enhance brain stimulation reward when microinjected into the ventral midbrain, distinguishing GluN2B-mediated functions from those of other NMDA receptor subtypes [3] [10].
In behavioral neuroscience, Ro 04-5595 has been instrumental in elucidating the specific contributions of GluN2B-containing receptors to addiction-related plasticity. Chronic cocaine administration produces impaired long-term depression (LTD) in the oval bed nucleus of the stria terminalis (ovBNST), a key node in stress and reward circuits. This pathological plasticity can be rescued by in vitro application of Ro 04-5595, demonstrating a causal role for GluN2B-containing receptors in cocaine-induced synaptic dysfunction [4] [7]. Similarly, in vivo administration of Ro 04-5595 (10 mg/kg, intraperitoneal) normalizes the elevated AMPA/NMDA ratio observed in cocaine-self-administering rats and dissociates this synaptic marker from drug-seeking behavior after protracted withdrawal [7]. These findings highlight how Ro 04-5595 has advanced our understanding of GluN2B-specific contributions to maladaptive plasticity in addiction models.
Table 3: Research Applications of Ro 04-5595 Hydrochloride in Neuroscience
Research Domain | Experimental Application | Key Findings |
---|---|---|
Psychostimulant Neuropharmacology | AMPH/METH effects on dopamine neurons | Blocks acute AMPH-induced NMDAR-GluN2B potentiation [8] |
Cocaine Addiction Models | Bidirectional plasticity in ovBNST | Rescues impaired LTD in cocaine SA rats [4] [7] |
Reward Circuitry | Brain stimulation reward modulation | No direct reward effect, unlike GluN2A antagonists [3] [10] |
Molecular Pharmacology | Binding site characterization | Identified distinct EVT-101 overlapping binding site [5] |
The compound has also proven valuable in behavioral pharmacology studies. Acute administration of Ro 04-5595 reduces methamphetamine-induced locomotor activity without affecting baseline locomotion, indicating a specific role for GluN2B-containing receptors in psychostimulant-induced behavioral activation [8]. This effect contrasts with GluN2A-preferring antagonists like PPPA and R-CPP, which directly enhance reward signaling, suggesting functionally opposing roles for different NMDA receptor subtypes in reward processing [10]. The behavioral specificity of Ro 04-5595 further validates its utility as a selective pharmacological tool for isolating GluN2B functions in intact neural systems.
The research applications of Ro 04-5595 extend beyond psychostimulant pharmacology to include studies of depression neurobiology. While ketamine (a pan-NMDA antagonist) produces rapid antidepressant effects, the subunit-specific actions of Ro 04-5595 have helped disentangle the contribution of GluN2B subunits to antidepressant responses. Ventral midbrain microinjections of GluN2A-preferring antagonists enhance reward signaling, whereas Ro 04-5595 does not produce this effect, suggesting distinct roles for NMDA receptor subtypes in reward-related behaviors relevant to anhedonia in depression [3] [10]. These findings illustrate how Ro 04-5595 has advanced our mechanistic understanding of neuropsychiatric conditions by enabling subunit-specific NMDA receptor interrogation.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7